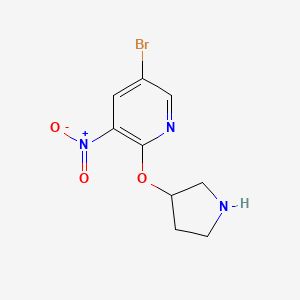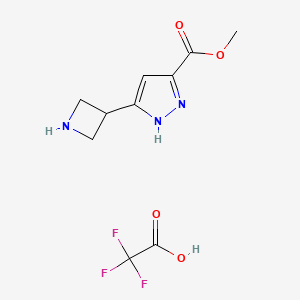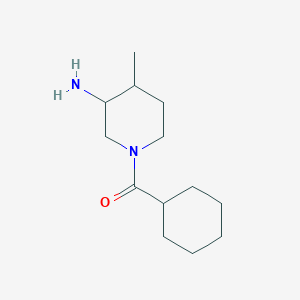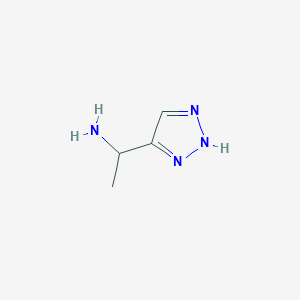
(4-(Methoxymethyl)benzyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Methoxymethyl)benzyl)hydrazine is an organic compound with the molecular formula C9H14N2O It is a derivative of benzylhydrazine, where the benzyl group is substituted with a methoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methoxymethyl)benzyl)hydrazine typically involves the reaction of (4-(Methoxymethyl)benzyl)chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(4-(Methoxymethyl)benzyl)chloride+hydrazine hydrate→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (4-(Methoxymethyl)benzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form primary amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Formation of azines or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
(4-(Methoxymethyl)benzyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-(Methoxymethyl)benzyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
(4-(Methoxymethyl)benzyl)hydrazine can be compared with other benzylhydrazine derivatives, such as:
Benzylhydrazine: Lacks the methoxymethyl group, resulting in different chemical and biological properties.
(4-Methoxybenzyl)hydrazine: Contains a methoxy group directly attached to the benzene ring, leading to different reactivity and applications.
(4-(Methoxymethyl)phenyl)hydrazine: Similar structure but with the methoxymethyl group attached to the phenyl ring, affecting its chemical behavior.
The uniqueness of this compound lies in the presence of the methoxymethyl group, which can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
[4-(methoxymethyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-12-7-9-4-2-8(3-5-9)6-11-10/h2-5,11H,6-7,10H2,1H3 |
InChI 键 |
WBDZFGFBABENIG-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC=C(C=C1)CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



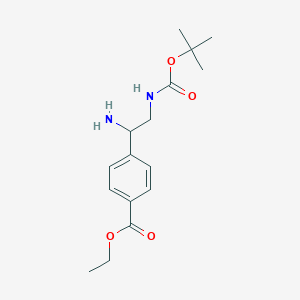





![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13529850.png)
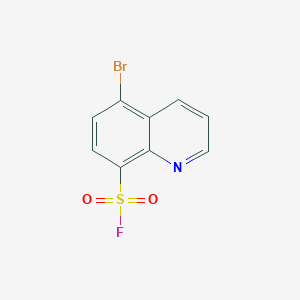
![(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
